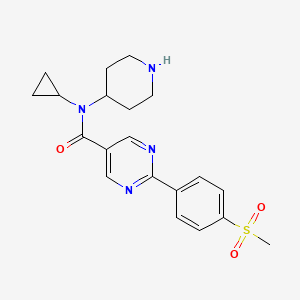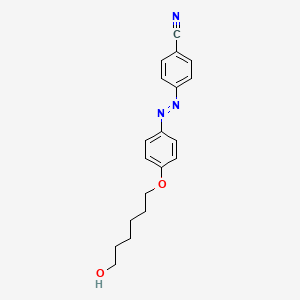![molecular formula C30H31N7O4 B8395676 3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one](/img/structure/B8395676.png)
3-(2-(5-((5'-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2'-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
概要
説明
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one typically involves multi-step organic synthesis. The process starts with the preparation of the bipyrimidinyl intermediate, followed by the introduction of the pyridinyl and phenyl groups. The final step involves the formation of the oxadiazolone ring under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-(2-(5-((5’-Methoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
- 3-(2-(5-((5’-Ethoxy-2-methyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one
Uniqueness
The uniqueness of 3-(2-(5-((5’-Ethoxy-2-isopropyl-6-oxo-4-propyl-6H-[1,2’-bipyrimidin]-5-yl)methyl)pyridin-2-yl)phenyl)-1,2,4-oxadiazol-5(2H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C30H31N7O4 |
|---|---|
分子量 |
553.6 g/mol |
IUPAC名 |
3-[2-[5-[[1-(5-ethoxypyrimidin-2-yl)-6-oxo-2-propan-2-yl-4-propylpyrimidin-5-yl]methyl]pyridin-2-yl]phenyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C30H31N7O4/c1-5-9-25-23(28(38)37(27(34-25)18(3)4)29-32-16-20(17-33-29)40-6-2)14-19-12-13-24(31-15-19)21-10-7-8-11-22(21)26-35-30(39)41-36-26/h7-8,10-13,15-18H,5-6,9,14H2,1-4H3,(H,35,36,39) |
InChIキー |
SYNIXGWDJNBQOP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)N(C(=N1)C(C)C)C2=NC=C(C=N2)OCC)CC3=CN=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Benzene, 2-fluoro-4-methoxy-1-[(trifluoromethyl)sulfonyl]-](/img/structure/B8395646.png)





![(S)-2-(2,3-Epoxypropoxy)[1,1'-biphenyl]](/img/structure/B8395690.png)

